Tyrosine kinase-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)phenol |
InChI |
InChI=1S/C16H15N3OS/c20-11-7-5-10(6-8-11)19-15-14-12-3-1-2-4-13(12)21-16(14)18-9-17-15/h5-9,20H,1-4H2,(H,17,18,19) |
InChI Key |
BTIBWAOCLJARHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tyrosine kinase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase-IN-7, also identified as compound 13h, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of its mechanism of action, detailing its inhibitory effects on both wild-type and mutant forms of EGFR. Quantitative data on its biochemical and cellular activity are presented, along with detailed experimental protocols for key assays. Furthermore, this guide illustrates the core signaling pathways affected by this compound and the experimental workflows used in its characterization through detailed diagrams.
Core Mechanism of Action: EGFR Inhibition
This compound functions as a direct inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the enzyme, it prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling substrates. This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and survival.
Target Specificity
The primary molecular targets of this compound are members of the EGFR family. It has been demonstrated to effectively inhibit both the wild-type EGFR (EGFR-WT) and the clinically relevant T790M mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.
Quantitative Data
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 13.02 |
| HCT-116 | Colon Carcinoma | 10.14 |
| MCF-7 | Breast Adenocarcinoma | 12.68 |
| A431 | Epidermoid Carcinoma | 47.05 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.
Signaling Pathways
This compound disrupts the canonical EGFR signaling cascade. Upon inhibition of EGFR autophosphorylation, the recruitment and activation of downstream effector proteins are blocked.
The EGFR Binding Affinity of Erlotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the binding affinity of Erlotinib, a potent tyrosine kinase inhibitor (TKI), to the Epidermal Growth Factor Receptor (EGFR). Erlotinib is a crucial therapeutic agent in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent. Understanding the quantitative aspects of its binding and the methodologies used to determine them is critical for researchers and professionals in the field of drug development. This document details the binding affinity of Erlotinib to both wild-type and mutant EGFR, provides comprehensive experimental protocols for its characterization, and illustrates the relevant signaling pathways.
Quantitative Binding Affinity of Erlotinib to EGFR
The efficacy of Erlotinib is directly related to its binding affinity for the ATP-binding site within the kinase domain of EGFR. This affinity can be quantified using metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%. The binding affinity of Erlotinib varies depending on the mutational status of the EGFR kinase domain.
| EGFR Variant | IC50 (nM) | Notes |
| Wild-Type EGFR | 20 - 100 | Erlotinib exhibits potent inhibition of the wild-type receptor. |
| L858R Mutant | ~20 | The L858R mutation in exon 21 increases the sensitivity of EGFR to Erlotinib. |
| Exon 19 Deletion | <20 | Deletions in exon 19 are another common activating mutation that confers hypersensitivity to Erlotinib. |
| T790M Mutant | >1000 | The T790M "gatekeeper" mutation in exon 20 confers resistance to first-generation TKIs like Erlotinib by increasing ATP affinity and sterically hindering drug binding. |
Experimental Protocols
Determination of IC50 for EGFR Kinase Inhibition (In Vitro Kinase Assay)
This protocol outlines a common method for determining the IC50 value of Erlotinib against EGFR using a biochemical assay.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Erlotinib hydrochloride
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Erlotinib in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from picomolar to micromolar.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer.
-
Desired concentration of Erlotinib or DMSO (for control wells).
-
Recombinant EGFR kinase domain.
-
Poly(Glu, Tyr) peptide substrate.
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or the appropriate reagent for a non-radioactive assay) to each well. The final ATP concentration should be close to the Km value for the specific EGFR variant.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's instructions for the specific assay kit (e.g., add reagents to convert ADP to ATP and then measure the generated luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each Erlotinib concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Erlotinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for EGFR
This protocol describes a method to directly measure the binding of a radiolabeled ligand to EGFR on cell membranes, which can be used in competition assays to determine the binding affinity of unlabeled inhibitors like Erlotinib.
Materials:
-
Cells overexpressing EGFR (e.g., A431 cells)
-
Radiolabeled EGFR ligand (e.g., ¹²⁵I-EGF)
-
Erlotinib hydrochloride
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (ice-cold PBS)
-
Cell scraper
-
Gamma counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture A431 cells to confluency.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Competition Binding Assay:
-
In a microcentrifuge tube, add the cell membrane preparation.
-
Add a fixed concentration of the radiolabeled ligand (¹²⁵I-EGF).
-
Add varying concentrations of unlabeled Erlotinib (the competitor). For determining total binding, add only the radioligand. For non-specific binding, add a high concentration of unlabeled EGF.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.
-
Wash the filter quickly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection: Place the filters in a gamma counter to measure the amount of bound radioactivity.
-
Data Analysis:
-
Calculate the specific binding at each Erlotinib concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Erlotinib concentration.
-
Fit the data to a one-site competition binding curve to determine the IC50 or Ki (inhibitory constant) value.
-
Visualizations
EGFR Signaling Pathway and Inhibition by Erlotinib
Caption: EGFR signaling pathways and the point of inhibition by Erlotinib.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Erlotinib against EGFR.
An In-depth Technical Guide to Gefitinib: A Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib, marketed under the trade name Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It represents a class of targeted cancer therapies that have revolutionized the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific activating mutations in the EGFR gene.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols associated with Gefitinib.
Chemical Structure and Properties
Gefitinib is a synthetic anilinoquinazoline compound.[2] Its chemical structure and key identifiers are detailed below.
Chemical Structure:
-
IUPAC Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine[4]
-
SMILES: COc1cc2ncnc(c2cc1OCCCN1CCOCC1)Nc1ccc(c(c1)Cl)F[4]
-
Chemical Formula: C22H24ClFN4O3[3]
-
Molecular Weight: 446.9 g/mol [5]
Physicochemical Properties:
| Property | Value | Reference(s) |
| LogP | 3.2 | [3] |
| pKa | 5.4 and 7.2 | [3] |
| Solubility | Sparingly soluble ( | [3][6] |
| Physical Description | Solid | [3] |
Mechanism of Action
Gefitinib exerts its therapeutic effect by competitively inhibiting the adenosine triphosphate (ATP) binding site within the tyrosine kinase domain of EGFR.[1][2] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][7] The primary signaling cascades affected by Gefitinib are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[7][8]
Signaling Pathway Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for adaptor proteins that initiate downstream signaling. Gefitinib's inhibition of this initial phosphorylation event effectively shuts down these pro-survival signals.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Quantitative Data: In Vitro Potency
Gefitinib exhibits potent inhibitory activity against EGFR, particularly in cell lines harboring activating EGFR mutations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific EGFR mutation status.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |
| NR6wtEGFR | Wild-type | 37 | [9] |
| NR6W | Wild-type | 26 | [9] |
| HCC827 | exon 19 deletion | 13.06 | [10] |
| PC9 | exon 19 deletion | 77.26 | [10] |
| H3255 | L858R | 3 | [11] |
| H1975 | L858R + T790M | > 4000 | [12] |
| A549 | Wild-type | > 10000 | [12] |
Pharmacokinetic Properties (ADME)
| Parameter | Description | Value/Characteristic | Reference(s) |
| Absorption | Slowly absorbed after oral administration. | Bioavailability: ~60%. Tmax: 3-7 hours. | [1][13] |
| Distribution | Extensively distributed into tissues. | Volume of Distribution (Vd): 1400 L. Plasma Protein Binding: ~91%. | [14] |
| Metabolism | Extensively metabolized in the liver. | Major enzyme: CYP3A4. | [1] |
| Excretion | Predominantly eliminated in feces. | Fecal excretion: ~86%. Renal excretion: <7%. | [1] |
| Half-life | Long half-life supports once-daily dosing. | 20-60 hours. | [14] |
Experimental Protocols
EGFR Kinase Inhibition Assay
This assay measures the ability of Gefitinib to inhibit the phosphorylation activity of purified EGFR.
Caption: Workflow for an EGFR Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation: Prepare solutions of purified recombinant EGFR enzyme, a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)4:1).[15]
-
Inhibitor Addition: Add serial dilutions of Gefitinib or a vehicle control (e.g., DMSO) to the wells of a 384-well plate.[15]
-
Enzyme Addition: Add the EGFR enzyme to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[15]
-
ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.[15]
-
ADP to ATP Conversion: Add a detection reagent that converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase-based reaction to produce a luminescent signal.[15]
-
Signal Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the IC50 value of Gefitinib by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (Viability) Assay
This assay determines the effect of Gefitinib on the growth and viability of cancer cell lines.
Caption: Workflow for a Cell Proliferation Assay.
Methodology (MTT Assay Example):
-
Cell Seeding: Seed a human non-small cell lung cancer cell line (e.g., A549 or PC9) at a density of 3 x 10³ cells/well in a 96-well plate and incubate for 24 hours.[16]
-
Treatment: Treat the cells with various concentrations of Gefitinib or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 72 to 96 hours.[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of Gefitinib.
Western Blot Analysis of EGFR Signaling
This protocol is used to assess the effect of Gefitinib on the phosphorylation status of EGFR and its downstream signaling proteins.
Caption: Workflow for Western Blot Analysis.
Methodology:
-
Cell Treatment: Culture NSCLC cells to a suitable confluency and then treat with Gefitinib for a specified time (e.g., 2 hours), with or without subsequent stimulation with EGF (e.g., 100 ng/ml for 5 minutes).[17]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on a 10% SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of Gefitinib on the phosphorylation levels of the target proteins.
Conclusion
Gefitinib is a well-characterized and clinically significant tyrosine kinase inhibitor that has paved the way for targeted therapies in oncology. Its high specificity for EGFR, particularly in the context of activating mutations, provides a clear mechanism of action. The experimental protocols outlined in this guide are fundamental for the preclinical evaluation of Gefitinib and other similar tyrosine kinase inhibitors, enabling researchers to assess their potency, cellular effects, and impact on key signaling pathways. This in-depth understanding is crucial for the continued development of more effective and personalized cancer treatments.
References
- 1. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gefitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]
- 6. Gefitinib | 184475-35-2 [chemicalbook.com]
- 7. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking the PI3K/AKT and MEK/ERK signaling pathways can overcome gefitinib-resistance in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. promega.com.cn [promega.com.cn]
- 16. Cell proliferation assay [bio-protocol.org]
- 17. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 18. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
Tyrosine Kinase-IN-7: A Technical Guide on its Effects on the EGFR T790M Mutation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This necessitates the development of novel inhibitors that can effectively target this resistant mutant. This technical guide provides a comprehensive overview of Tyrosine Kinase-IN-7 (TK-IN-7), a small molecule inhibitor of EGFR, with a specific focus on its activity against the T790M mutation. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction to EGFR and the T790M Mutation
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of several cancers, most notably NSCLC. First and second-generation TKIs have shown significant clinical efficacy in patients with EGFR-mutant NSCLC. However, the majority of patients eventually develop resistance, with the T790M mutation in exon 20 of the EGFR gene being the most common cause, accounting for approximately 60% of cases.[1]
The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 in the ATP-binding pocket of the EGFR kinase domain. This substitution is thought to confer resistance through two primary mechanisms: steric hindrance that impedes the binding of first and second-generation inhibitors, and an increased affinity for ATP, which outcompetes the inhibitor.
This compound (TK-IN-7)
This compound (also referred to as compound 13h in some commercial contexts) is a small molecule inhibitor of EGFR.[3][4][5] It has been evaluated for its inhibitory activity against both wild-type EGFR (EGFR(WT)) and the clinically significant T790M mutant.
Quantitative Efficacy Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of TK-IN-7
| Target | IC50 (µM) |
| EGFR (Wild-Type) | 0.630[3][4][5] |
| EGFR (T790M) | 0.956[3][4][5] |
Table 2: Anti-proliferative Activity of TK-IN-7 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 13.02[4][5] |
| HCT-116 | Colorectal Carcinoma | 10.14[4][5] |
| MCF-7 | Breast Adenocarcinoma | 12.68[4][5] |
| A431 | Epidermoid Carcinoma | 47.05[4][5] |
Signaling Pathways
EGFR Signaling Pathway and the Impact of T790M
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival. The activating mutations in EGFR lead to constitutive activation of these pathways, driving tumorigenesis. The T790M mutation sustains this activation in the presence of first-generation TKIs.
Experimental Protocols
The following sections detail generalized protocols for the key experiments used to characterize inhibitors like TK-IN-7.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Reagent Preparation:
-
Dilute recombinant human EGFR (WT or T790M) enzyme to the desired concentration in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a serial dilution of TK-IN-7 in DMSO, followed by dilution in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP at the desired concentrations in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted TK-IN-7 or DMSO (vehicle control).
-
Add the diluted EGFR enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature (e.g., 40 minutes).
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. Incubate at room temperature (e.g., 30 minutes).
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the TK-IN-7 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., H1975 for EGFR T790M, A431 for EGFR WT) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of TK-IN-7 or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the TK-IN-7 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action at a cellular level.
Methodology:
-
Cell Lysis:
-
Treat cells with TK-IN-7 for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) or total EGFR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound demonstrates inhibitory activity against both wild-type and T790M mutant EGFR. The provided quantitative data and experimental protocols offer a foundational understanding of this compound's potential as a tool for cancer research. Further investigation into its precise binding mode, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential in the context of TKI-resistant NSCLC. This guide serves as a technical starting point for researchers aiming to build upon the existing knowledge of this and other novel EGFR inhibitors.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assay Development of Tyrosine Kinase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinases are a critical class of enzymes that regulate a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2][3] Dysregulation of tyrosine kinase activity, often due to mutations, overexpression, or autocrine stimulation, is a hallmark of many diseases, particularly cancer.[1][2][4] This has made tyrosine kinases a prime target for therapeutic intervention.[2] Tyrosine kinase inhibitors (TKIs) have emerged as a successful class of targeted therapies.[1]
This document provides a comprehensive guide for the development of cell-based assays to characterize a novel investigational tyrosine kinase inhibitor, "Tyrosine Kinase-IN-7" (TKI-IN-7). These protocols are designed to assess the cellular potency and mechanism of action of TKI-IN-7, providing crucial data for its preclinical development. The assays described herein will focus on two key aspects of inhibitor characterization: target engagement within the cellular environment and the downstream functional consequences of target inhibition.
Signaling Pathway Context
Tyrosine kinases are integral components of signaling cascades that transmit extracellular signals into the cell, ultimately modulating gene expression and cellular responses.[1] Receptor tyrosine kinases (RTKs) are activated by the binding of ligands to their extracellular domains, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[3][5] These phosphorylated tyrosines then serve as docking sites for downstream signaling proteins, initiating a cascade of phosphorylation events that propagate the signal.[5] Non-receptor tyrosine kinases (NRTKs) are located in the cytoplasm and are involved in a variety of signal transduction pathways.[3] TKI-IN-7 is hypothesized to inhibit a specific tyrosine kinase, thereby blocking these downstream signaling events and inducing a desired cellular outcome, such as apoptosis or inhibition of proliferation in cancer cells.
Figure 1. Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition for TKI-IN-7.
Experimental Protocols
The following protocols outline key cell-based assays to characterize TKI-IN-7. It is recommended to use a cell line where the target kinase is known to be a driver of proliferation or survival.
Cell Viability/Proliferation Assay (MTS Assay)
This assay determines the effect of TKI-IN-7 on cell viability and proliferation. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells to a soluble formazan product.[6]
Materials:
-
Target cell line
-
Complete growth medium
-
TKI-IN-7 stock solution (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of TKI-IN-7 in complete growth medium. A typical starting concentration range might be 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest TKI-IN-7 concentration.[8]
-
Remove the medium from the wells and add 100 µL of the TKI-IN-7 dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the TKI-IN-7 concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine Kinase | Sino Biological [sinobiological.com]
- 4. Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Model Studies of Tyrosine Kinase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase-IN-7 is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In vitro studies have demonstrated its activity against both wild-type EGFR and the T790M mutant, which is a common mechanism of resistance to first- and second-generation EGFR inhibitors. Furthermore, this compound has shown anti-tumor activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and epidermoid carcinoma (A431).[1][2]
These application notes provide a comprehensive overview of the in vitro activity of this compound and present detailed, representative protocols for evaluating its in vivo efficacy in xenograft animal models using the aforementioned cancer cell lines. While specific in vivo data for this compound is not yet publicly available, the following protocols are based on established methodologies for testing EGFR inhibitors in similar preclinical models.[3][4][5][6]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound.
| Target/Cell Line | IC50 (µM) | Reference |
| EGFR (Wild-Type) | 0.630 | [1][2] |
| EGFR (T790M Mutant) | 0.956 | [1][2] |
| HepG2 (Hepatocellular Carcinoma) | 13.02 | [1][2] |
| HCT-116 (Colorectal Carcinoma) | 10.14 | [1][2] |
| MCF-7 (Breast Adenocarcinoma) | 12.68 | [1][2] |
| A431 (Epidermoid Carcinoma) | 47.05 | [1][2] |
Representative In Vivo Efficacy Data (Hypothetical)
The following table is a template illustrating how in vivo efficacy data for this compound could be presented. The values are for illustrative purposes only.
| Animal Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| A431 Xenograft | Vehicle Control | - | Daily | 0 |
| A431 Xenograft | This compound | 25 | Daily | 45 |
| A431 Xenograft | This compound | 50 | Daily | 70 |
| HCT-116 Xenograft | Vehicle Control | - | Daily | 0 |
| HCT-116 Xenograft | This compound | 25 | Daily | 40 |
| HCT-116 Xenograft | This compound | 50 | Daily | 65 |
Experimental Protocols
General Protocol for In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. Specific details may need to be optimized for each cell line.
1. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude or NU/J).
-
Age: 6-8 weeks.
-
Source: Reputable commercial vendor.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Housing: Maintain in a specific-pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
2. Cell Culture and Implantation:
-
Cell Lines: A431, HepG2, HCT-116, or MCF-7.
-
Culture Conditions: Grow cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
4. Treatment Administration:
-
Test Article: this compound.
-
Vehicle: A suitable vehicle for dissolving or suspending the compound (e.g., 0.5% carboxymethylcellulose, 10% DMSO in saline).
-
Dose Levels: Based on preliminary toxicity studies, select at least two dose levels of this compound.
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Dosing Schedule: Daily or as determined by pharmacokinetic studies.
-
Control Group: Administer the vehicle alone.
-
Positive Control (Optional): A known EGFR inhibitor (e.g., erlotinib, gefitinib).
5. Efficacy Evaluation:
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Clinical Observations: Record any signs of toxicity or adverse effects.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined duration of treatment.
6. Pharmacodynamic and Biomarker Analysis (Optional):
-
At the end of the study, tumors and other tissues can be collected for analysis of target engagement (e.g., phosphorylation of EGFR) and downstream signaling pathways.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
In Vivo Xenograft Experimental Workflow
Caption: General workflow for in vivo xenograft efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the a431 tumor xenograft as an invivo model for testing epidermal growth factor-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR inhibition attenuates liver fibrosis and development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Expression of Epidermal Growth Factor Receptor Detected by Cetuximab Indicates Its Efficacy to Inhibit In Vitro and In Vivo Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Flow cytometry analysis with "Tyrosine kinase-IN-7"
Application Note & Protocol
Analysis of B-Cell Receptor Pathway Inhibition by Tyrosine Kinase-IN-7 Using Phospho-Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for using this compound (TK-IN-7), a potent inhibitor of Bruton's Tyrosine Kinase (BTK), to analyze its effects on the B-cell receptor (BCR) signaling pathway using phospho-specific flow cytometry (phospho-flow).
Introduction
Tyrosine kinases are critical enzymes in signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, and its inhibition is a clinically validated strategy in B-cell malignancies.[3][4]
Phospho-flow cytometry is a powerful technique that allows for the quantitative measurement of protein phosphorylation at the single-cell level.[5][6] This method enables researchers to dissect signaling pathways within heterogeneous cell populations and determine the pharmacodynamic effects of kinase inhibitors.[3][7]
This application note describes the use of This compound (TK-IN-7) , a hypothetical selective BTK inhibitor, to assess the inhibition of BCR-induced phosphorylation of BTK and its downstream substrate, PLCγ2.
Product Information: this compound (Hypothetical Data)
The following table summarizes the key properties of TK-IN-7.
| Property | Value |
| Target(s) | Bruton's Tyrosine Kinase (BTK) |
| Mechanism of Action | ATP-competitive inhibitor |
| IC₅₀ (Biochemical) | 0.8 nM |
| IC₅₀ (Cellular, p-BTK) | 5.2 nM (in Ramos B-cells) |
| Molecular Weight | 485.5 g/mol |
| Formulation | 10 mM stock solution in DMSO |
| Storage | Store at -20°C, protect from light |
B-Cell Receptor Signaling Pathway
Upon engagement of the B-cell receptor (BCR) by an antigen (or an anti-IgM antibody in vitro), a signaling cascade is initiated. This involves the phosphorylation of BTK at key tyrosine residues, including the autophosphorylation site Y223.[8] Activated BTK then phosphorylates and activates downstream targets like Phospholipase C gamma 2 (PLCγ2).[3] TK-IN-7 is designed to inhibit this phosphorylation cascade.
Experimental Protocol: Phospho-Flow Analysis
This protocol details the steps to measure BTK inhibition by TK-IN-7 in a human B-cell lymphoma line (e.g., Ramos cells).
Experimental Workflow
The overall workflow involves cell preparation, inhibitor treatment, stimulation, cell fixation and permeabilization, antibody staining, and finally, data acquisition by flow cytometry.
Materials and Reagents
-
Cells: Ramos (human Burkitt's lymphoma cell line) or primary B-cells.
-
Inhibitor: this compound (10 mM in DMSO).
-
Media: RPMI-1640 + 10% FBS.
-
Stimulant: F(ab')₂ Fragment Goat Anti-Human IgM (10 µg/mL).
-
Fixation Buffer: 1.6% Paraformaldehyde (PFA).
-
Permeabilization Buffer: 90-100% ice-cold Methanol.
-
Staining Buffer: PBS + 1% BSA.
-
Antibodies:
-
Anti-BTK (pY223)-AF647
-
Anti-PLCγ2 (pY759)-PE
-
(Optional) B-cell surface marker, e.g., Anti-CD19-APC-H7 for primary samples.
-
Step-by-Step Procedure
-
Cell Preparation:
-
Culture Ramos cells to a density of 0.5-1.0 x 10⁶ cells/mL.
-
Harvest and wash cells with serum-free RPMI.
-
Resuspend cells at 2 x 10⁶ cells/mL in serum-free RPMI. Aliquot 100 µL (200,000 cells) per condition into a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of TK-IN-7 in serum-free RPMI (e.g., from 1 µM to 0.1 nM). Include a DMSO vehicle control.
-
Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add 10 µL of 10 µg/mL anti-IgM (final concentration 1 µg/mL) to all wells except the unstimulated control.
-
Incubate for 10 minutes at 37°C.
-
-
Fixation:
-
Immediately stop the reaction by adding 100 µL of 1.6% PFA to each well.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge (500 x g, 5 min), and discard the supernatant.
-
-
Permeabilization:
-
Gently vortex the cell pellets and add 200 µL of ice-cold methanol dropwise.[6]
-
Incubate on ice for 30 minutes.
-
Wash cells twice with 200 µL of Staining Buffer.
-
-
Antibody Staining:
-
Prepare an antibody cocktail in Staining Buffer (e.g., anti-p-BTK and anti-p-PLCγ2).
-
Resuspend the cell pellet in 50 µL of the antibody cocktail.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash cells once with 200 µL of Staining Buffer.
-
-
Data Acquisition:
-
Resuspend cells in 150 µL of Staining Buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis and Expected Results
Gating Strategy
The analysis involves gating on the main cell population and then quantifying the Median Fluorescence Intensity (MFI) of the phospho-specific antibodies.
Quantitative Data
The MFI of p-BTK and p-PLCγ2 is expected to decrease with increasing concentrations of TK-IN-7. The results can be used to calculate the percent inhibition and generate a dose-response curve to determine the IC₅₀ value.
Percent Inhibition Calculation: % Inhibition = (1 - [ (MFITreated - MFIUnstim) / (MFIStim - MFIUnstim) ] ) * 100
| TK-IN-7 (nM) | p-BTK MFI | p-PLCγ2 MFI | % Inhibition (p-BTK) |
| Unstimulated | 50 | 80 | - |
| 0 (Vehicle) | 1550 | 1280 | 0% |
| 0.1 | 1490 | 1210 | 4% |
| 1.0 | 1100 | 850 | 30% |
| 5.0 | 820 | 690 | 48.7% |
| 10.0 | 450 | 380 | 73% |
| 100.0 | 120 | 150 | 95% |
| 1000.0 | 60 | 90 | 99% |
Table 1: Example dose-response data for TK-IN-7 in Ramos cells stimulated with anti-IgM. The cellular IC₅₀ is approximately 5 nM.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low phospho-signal | Ineffective stimulation; inactive antibody. | Confirm stimulant activity; use fresh antibody; check cytometer settings. |
| High background | Insufficient washing; non-specific antibody binding. | Increase wash steps; include isotype controls; use an Fc-blocking reagent. |
| Poor cell viability | Harsh vortexing; incorrect buffer temperatures. | Handle cells gently; ensure methanol is ice-cold; check buffer osmolarity. |
| High inter-sample variation | Inconsistent timing; pipetting errors. | Use a multichannel pipette; process samples in parallel; ensure fixation is rapid and consistent. |
Disclaimer: this compound is a hypothetical compound. The data and protocols presented are for illustrative purposes based on established methods for analyzing real BTK inhibitors.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Flow Cytometry for the Screening of Intracellular Signaling Events in Cancer Cells and Immune Cells [healthtech.com]
- 8. JCI Insight - Noncovalent inhibitors reveal BTK gatekeeper and auto-inhibitory residues that control its transforming activity [insight.jci.org]
Designing Combination Therapies with Protein Tyrosine Kinase 7 (PTK7) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to designing combination therapy regimens involving inhibitors of Protein Tyrosine Kinase 7 (PTK7), a promising target in oncology. As the field of targeted cancer therapy evolves, rational combination strategies are paramount to overcoming resistance and enhancing therapeutic efficacy. These notes and protocols are intended to serve as a foundational resource for preclinical and translational research in this area.
Introduction to PTK7 as a Therapeutic Target
Protein Tyrosine Kinase 7 (PTK7), despite its name, is a catalytically inactive pseudokinase that belongs to the receptor tyrosine kinase (RTK) family.[1][2] It is frequently overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC), while exhibiting limited expression in normal adult tissues.[1][2] High PTK7 expression is often associated with poor prognosis and metastatic potential, making it an attractive target for cancer therapy.
PTK7 plays a crucial role in modulating several signaling pathways, most notably the Wnt signaling pathway, and is also implicated in VEGF signaling.[1] Its involvement in these pathways influences cell polarity, migration, and proliferation.[2] Therapeutic strategies targeting PTK7 primarily involve antibody-drug conjugates (ADCs) and Chimeric Antigen Receptor (CAR) T-cell therapies.
Rationale for Combination Therapy
The primary motivation for exploring PTK7 inhibitor combination therapies is to achieve synergistic anti-tumor effects and overcome potential resistance mechanisms. A key example of a rational combination strategy is the dual targeting of the PI3K and Wnt pathways. Inhibition of the PI3K pathway has been shown to cause a compensatory upregulation of the Wnt pathway, in which PTK7 acts as a co-receptor.[1][2][3][4] This upregulation of PTK7 provides a compelling rationale for combining a PI3K inhibitor with a PTK7-targeting agent.
One such combination that has advanced to clinical investigation is the pairing of gedatolisib , a pan-class I PI3K/mTOR inhibitor, with cofetuzumab pelidotin , a PTK7-targeting ADC.[1][2][3][4] Cofetuzumab pelidotin is composed of a humanized anti-PTK7 monoclonal antibody linked to the microtubule inhibitor auristatin.[1] The synergy in this combination is thought to arise from two mechanisms: the PI3K inhibitor-induced upregulation of the ADC's target (PTK7) and the synergistic interaction between the PI3K inhibitor and the ADC's auristatin payload.[1][2][3]
Preclinical Data Summary for Gedatolisib and Cofetuzumab Pelidotin Combination
Preclinical studies have demonstrated the synergistic effects of combining gedatolisib and cofetuzumab pelidotin in TNBC models.[1][4] The following tables summarize hypothetical but representative quantitative data from such preclinical investigations.
Table 1: In Vitro Cytotoxicity of Gedatolisib and Cofetuzumab Pelidotin in TNBC Cell Lines
| Cell Line | Drug | IC50 (nM) |
| MDA-MB-231 | Gedatolisib | 150 |
| Cofetuzumab Pelidotin | 15 | |
| Gedatolisib + Cofetuzumab Pelidotin (10:1 ratio) | 25 (Combination Index < 1) | |
| Hs578T | Gedatolisib | 200 |
| Cofetuzumab Pelidotin | 25 | |
| Gedatolisib + Cofetuzumab Pelidotin (8:1 ratio) | 35 (Combination Index < 1) |
Table 2: In Vivo Efficacy of Gedatolisib and Cofetuzumab Pelidotin in a TNBC Xenograft Model (MDA-MB-231)
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| Gedatolisib | 50 mg/kg, oral, daily | 950 | 36.7 |
| Cofetuzumab Pelidotin | 3 mg/kg, IV, once weekly | 700 | 53.3 |
| Gedatolisib + Cofetuzumab Pelidotin | Gedatolisib (50 mg/kg, oral, daily) + Cofetuzumab Pelidotin (3 mg/kg, IV, once weekly) | 250 | 83.3 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: PTK7's role as a co-receptor in the Wnt signaling pathway and its upregulation by the PI3K/AKT/mTOR pathway.
Caption: A generalized workflow for the preclinical evaluation of a PTK7 inhibitor combination therapy.
Experimental Protocols
The following are detailed methodologies for key experiments in the design and evaluation of PTK7 inhibitor combination therapies.
Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method
Objective: To determine if the combination of a PTK7 inhibitor and another therapeutic agent results in synergistic, additive, or antagonistic effects on cancer cell viability.
Materials:
-
PTK7-expressing cancer cell lines (e.g., MDA-MB-231, OVCAR-3)
-
PTK7 inhibitor (e.g., Cofetuzumab Pelidotin)
-
Combination agent (e.g., Gedatolisib)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
-
CompuSyn software (or similar for CI calculation)
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density to ensure logarithmic growth during the assay period. Incubate overnight.
-
Drug Preparation: Prepare serial dilutions of the PTK7 inhibitor and the combination agent, both individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with the single agents and the combinations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the treated plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use CompuSyn software to perform the Chou-Talalay analysis and calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: In Vivo Xenograft Tumor Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of a PTK7 inhibitor combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
PTK7-expressing cancer cell line (e.g., MDA-MB-231)
-
Matrigel (or other appropriate extracellular matrix)
-
PTK7 inhibitor (formulated for in vivo use)
-
Combination agent (formulated for in vivo use)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers.
-
Randomization: Randomize the tumor-bearing mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: PTK7 inhibitor alone
-
Group 3: Combination agent alone
-
Group 4: PTK7 inhibitor + Combination agent
-
-
Treatment Administration: Administer the treatments according to the predetermined dosing schedule and route of administration (e.g., intravenous, oral gavage).
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Conclusion
The development of combination therapies centered around PTK7 inhibitors holds significant promise for advancing cancer treatment. The provided application notes and protocols offer a framework for the rational design and rigorous preclinical evaluation of such combination strategies. By understanding the underlying biological rationale and employing robust experimental methodologies, researchers can effectively identify and validate novel therapeutic combinations with the potential for enhanced clinical benefit.
References
- 1. Initial phase I safety study of gedatolisib plus cofetuzumab pelidotin for patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Initial Phase I Safety Study of Gedatolisib plus Cofetuzumab Pelidotin for Patients with Metastatic Triple-Negative Breast Cancer | CoLab [colab.ws]
Application Notes and Protocols: Tyrosine Kinase-IN-7 as a Chemical Probe for EGFR Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Tyrosine kinase-IN-7 (TK-IN-7) is a potent inhibitor of EGFR, demonstrating activity against both wild-type (WT) EGFR and the clinically relevant T790M mutant, which confers resistance to first and second-generation EGFR inhibitors. This document provides detailed application notes and protocols for utilizing TK-IN-7 as a chemical probe to investigate EGFR signaling pathways in biochemical and cellular contexts.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.
Table 1: Biochemical Activity of this compound
| Target | IC50 (µM) |
| EGFR (Wild-Type) | 0.630[1] |
| EGFR (T790M Mutant) | 0.956[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 13.02[1] |
| HCT-116 | Colon Cancer | 10.14[1] |
| MCF-7 | Breast Cancer | 12.68[1] |
| A431 | Skin Cancer | 47.05[1] |
Signaling Pathways and Experimental Workflow
To effectively utilize TK-IN-7 as a chemical probe, it is essential to understand the EGFR signaling cascade and the experimental workflows to assess its inhibitory effects.
Caption: EGFR Signaling Pathway and Inhibition by TK-IN-7.
Caption: Experimental Workflow for Evaluating TK-IN-7.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for the use of TK-IN-7 to determine its inhibitory effect on EGFR kinase activity in a biochemical setting.
Materials:
-
Recombinant human EGFR (WT or T790M)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
Procedure:
-
Prepare TK-IN-7 Dilutions: Create a serial dilution of TK-IN-7 in DMSO. A typical starting range would be from 100 µM down to 1 nM. Further dilute these in the kinase buffer.
-
Set up Kinase Reaction:
-
Add 5 µL of the diluted TK-IN-7 or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate in kinase buffer.
-
To initiate the reaction, add 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of TK-IN-7 relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure to assess the effect of TK-IN-7 on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, HCT-116, HepG2, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear, flat-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of TK-IN-7 in complete medium. A suggested starting concentration range is 100 µM to 0.1 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TK-IN-7 or DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value.
Western Blotting for EGFR Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of EGFR phosphorylation by TK-IN-7 in a cellular context.
Materials:
-
Cancer cell line (e.g., A431, which overexpresses EGFR)
-
Serum-free and complete cell culture medium
-
EGF (Epidermal Growth Factor)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and allow them to grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of TK-IN-7 (e.g., 1 µM, 5 µM, 10 µM) or DMSO for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL reagent.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
These protocols provide a foundation for researchers to effectively utilize this compound as a chemical probe to dissect the complexities of EGFR signaling in both normal and pathological conditions. Optimization of concentrations and incubation times may be necessary for specific cell lines and experimental conditions.
References
Troubleshooting & Optimization
"Tyrosine kinase-IN-7" stability in cell culture media
Frequently Asked Questions (FAQs)
Q1: My TK-IN-7 precipitated after being added to the cell culture medium. What should I do?
A1: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often related to poor solubility. Here are some steps to troubleshoot this:
-
Check the final concentration: Ensure the final concentration of TK-IN-7 in your media does not exceed its aqueous solubility limit. You may need to perform a solubility test first.
-
Review your dilution method: Avoid adding a highly concentrated DMSO stock of TK-IN-7 directly to a large volume of media. Instead, perform serial dilutions, first into a smaller volume of media or a serum-containing solution, and then add this to your final culture volume.
-
Increase serum concentration: Fetal bovine serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. Increasing the serum percentage in your media might prevent precipitation.
-
Use a different solvent: While DMSO is common, other solvents like ethanol might be suitable for your compound and less prone to cause precipitation at working concentrations. However, always check for solvent toxicity in your cell line.
Q2: I am observing a decrease in the inhibitory effect of TK-IN-7 over time in my multi-day experiment. Why is this happening?
A2: The loss of activity over time suggests that TK-IN-7 may be unstable in your cell culture conditions. Several factors could be at play:
-
Chemical Instability: The compound may be degrading due to hydrolysis, oxidation, or reaction with components in the medium. The half-life of a compound in media can vary significantly.
-
Metabolic Degradation: Cells can metabolize the inhibitor, converting it into inactive forms.
-
Adsorption: The compound might be adsorbing to the plastic of your culture vessel, reducing its effective concentration in the medium.
To address this, consider refreshing the media with a new dose of TK-IN-7 every 24-48 hours. You can also perform a stability study to determine the half-life of your compound in your specific cell culture conditions (see the experimental protocols section).
Q3: How should I prepare and store my stock solution of TK-IN-7?
A3: Proper preparation and storage are crucial for maintaining the integrity of your inhibitor.
-
Solvent Selection: Use a high-purity, anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
-
Checking for Precipitation: Before each use, thaw the aliquot and visually inspect for any precipitation. If present, gently warm and vortex the solution to redissolve the compound.
Troubleshooting Guides
Issue: Inconsistent results between experiments.
This is a common challenge when working with small molecule inhibitors. A decision tree to troubleshoot this is provided below.
Caption: Troubleshooting inconsistent experimental results.
Quantitative Data Summary
The stability of a tyrosine kinase inhibitor can be influenced by the composition of the cell culture medium and storage conditions. The following tables present hypothetical stability data for TK-IN-7 to illustrate how such data can be structured.
Table 1: Hypothetical Half-life of TK-IN-7 in Different Cell Culture Media at 37°C
| Media Type | Supplement | Half-life (hours) |
| DMEM | 10% FBS | 48 |
| RPMI-1640 | 10% FBS | 42 |
| DMEM | No Serum | 36 |
| RPMI-1640 | No Serum | 30 |
Table 2: Hypothetical Stability of TK-IN-7 in DMEM with 10% FBS under Different Storage Conditions
| Storage Temperature | Remaining Compound after 72 hours (%) |
| 37°C | 35% |
| Room Temperature (22°C) | 85% |
| 4°C | 98% |
Experimental Protocols
Protocol: Assessing the Stability of TK-IN-7 in Cell Culture Media using HPLC
This protocol outlines a method to determine the rate of degradation of TK-IN-7 in a specific cell culture medium over time.
Materials:
-
TK-IN-7
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of TK-IN-7 in DMSO.
-
Spike the cell culture medium with TK-IN-7 to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Immediately take a sample for the T=0 time point.
-
-
Incubation:
-
Place the medium containing TK-IN-7 in an incubator at 37°C with 5% CO2.
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), collect an aliquot (e.g., 200 µL) of the medium.
-
-
Sample Processing:
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile to each 200 µL sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate TK-IN-7 from any degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where TK-IN-7 has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of TK-IN-7 at each time point.
-
Normalize the peak areas to the T=0 time point to determine the percentage of remaining TK-IN-7.
-
Plot the percentage of remaining TK-IN-7 against time and calculate the half-life.
-
Caption: Workflow for assessing inhibitor stability via HPLC.
Signaling Pathway and Mechanism of Action
Tyrosine kinase inhibitors like TK-IN-7 typically function by blocking the phosphorylation of substrate proteins, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified mechanism of action for a tyrosine kinase inhibitor.
Technical Support Center: Troubleshooting "Tyrosine kinase-IN-7" Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using "Tyrosine kinase-IN-7" (TKI-IN-7) in cytotoxicity assays. The information provided is intended to help identify and resolve common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of specific tyrosine kinases.[1][2] Tyrosine kinases are enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[1][2][3] By blocking the action of these kinases, TKI-IN-7 can disrupt downstream signaling cascades, leading to an anti-proliferative or cytotoxic effect in cancer cells where these pathways are often dysregulated.[1][2]
Q2: I am observing high variability and inconsistent results in my cytotoxicity assays. What are the potential causes?
A2: Inconsistent results in cytotoxicity assays, such as MTT or MTS assays, are a common issue.[4][5] Several factors can contribute to this variability:
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Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell numbers and compound concentrations across wells.[4]
-
Cell Seeding Density: Non-uniform cell seeding or using a suboptimal cell density can affect the assay's dynamic range and reproducibility.[6][7][8]
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Compound Solubility and Stability: Poor solubility or degradation of TKI-IN-7 in the culture medium can lead to inconsistent concentrations.[9][10]
-
Incubation Time: The duration of compound exposure can significantly impact the cytotoxic response.[11]
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Cell Health: Using cells that are unhealthy, have a high passage number, or are contaminated can lead to unreliable data.[6]
Q3: My negative control (vehicle-treated) wells show high background signal. What could be the reason?
A3: High background in negative control wells can be caused by several factors:
-
High Cell Seeding Density: Overly dense cell cultures can lead to cell death due to nutrient depletion and accumulation of toxic byproducts, resulting in a high background signal.[8]
-
Media Components: Certain components in the cell culture medium can interfere with the assay reagents.
-
Contamination: Microbial contamination can interfere with the assay readings.[6]
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Autofluorescence: In fluorescence-based assays, cells or media components may exhibit natural fluorescence, contributing to high background.[12][13]
Q4: I am not observing a dose-dependent cytotoxic effect with TKI-IN-7. What should I check?
A4: A lack of a clear dose-response curve can be due to several reasons:
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Incorrect Concentration Range: The tested concentration range of TKI-IN-7 may be too narrow or not centered around the IC50 value.
-
Compound Inactivity: The compound may have degraded or may not be active against the specific cell line being tested.
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Assay Interference: The compound itself might interfere with the assay chemistry, leading to inaccurate readings.[14] For example, some compounds can chemically reduce MTT, leading to an apparent increase in viability.[14]
-
Cell Resistance: The target cells may be resistant to the effects of TKI-IN-7.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cytotoxicity experiments with TKI-IN-7.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and consistently.[4] |
| Pipetting errors during compound addition | Calibrate pipettes regularly. Use fresh tips for each dilution and addition. | |
| Edge effects on the microplate | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. | |
| Low signal or poor dynamic range | Suboptimal cell number | Optimize cell seeding density by performing a titration experiment.[6][11][15] |
| Insufficient incubation time | Increase the incubation time with the compound to allow for a cytotoxic effect to manifest.[11] | |
| Assay sensitivity | Consider using a more sensitive assay, such as a luminescence-based assay (e.g., CellTiter-Glo).[16] | |
| High background in "no cell" control wells | Media interference | Test the assay reagents with the cell culture medium alone to check for background signal. |
| Compound interference | Test the highest concentration of TKI-IN-7 in cell-free wells to see if it reacts with the assay reagents.[14] | |
| Unexpected cell morphology changes | Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells, including controls. |
| Compound precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, reconsider the solvent or concentration range. |
Experimental Protocols
Standard MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of TKI-IN-7 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[6]
-
Dilute the cell suspension to the optimized seeding density in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of TKI-IN-7 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of TKI-IN-7 in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TKI-IN-7.
-
Include vehicle-only controls (negative control) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "no cell" control wells to correct for background.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values of TKI-IN-7 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 2.8 |
| HCT116 | Colon Carcinoma | 7.5 |
| U87 MG | Glioblastoma | 10.1 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by TKI-IN-7. Receptor Tyrosine Kinases (RTKs) are activated by growth factors, leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[2][17] TKI-IN-7 inhibits the initial phosphorylation step, thereby blocking these downstream signals.
Caption: TKI-IN-7 inhibits RTK signaling pathways.
Experimental Workflow Diagram
This diagram outlines the key steps in a typical cytotoxicity assay workflow.
Caption: Workflow for a typical cytotoxicity assay.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting inconsistent results in cytotoxicity assays.
Caption: Logic for troubleshooting inconsistent results.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 12. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. google.com [google.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Investigating Off-Target Effects of Tyrosine Kinase-IN-7
Welcome to the technical support center for "Tyrosine kinase-IN-7" (TKI-IN-7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental investigation of TKI-IN-7's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to identify potential off-targets of TKI-IN-7?
To obtain a broad overview of TKI-IN-7's selectivity, the initial step is to perform a comprehensive in vitro kinase panel screening.[1] This will help identify potential off-target kinases that are significantly inhibited by the compound.[1] A widely used platform for this is KINOMEscan®, which utilizes a competition binding assay to quantify the interaction between the inhibitor and a large panel of kinases.
Q2: My KINOMEscan® results for TKI-IN-7 show multiple potential off-targets. How do I validate these findings?
Validation of initial screening hits is crucial. It is recommended to use orthogonal, activity-based assays to confirm the inhibitory effect of TKI-IN-7 on the identified off-target kinases.[1] Techniques like enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays can be employed to determine the IC50 values, which represent the concentration of TKI-IN-7 required to inhibit 50% of the kinase activity.[1]
Q3: How can I investigate the off-target effects of TKI-IN-7 within a cellular context?
After in vitro validation, it's essential to assess the off-target effects in a more physiologically relevant cellular environment.[1][2] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement within intact cells.[2][3][4] This method relies on the principle that a compound binding to its target protein will alter the protein's thermal stability.[3][4][5]
Q4: What are the common challenges when performing a Cellular Thermal Shift Assay (CETSA) and how can I troubleshoot them?
Several challenges can arise during CETSA experiments. These include a low signal-to-noise ratio, the absence of a thermal shift, or inconsistent results. For instance, a lack of a thermal shift could indicate that the compound binding does not significantly alter the protein's stability.[3]
Troubleshooting CETSA:
| Problem | Potential Cause | Suggested Solution |
| No thermal shift observed | - Compound does not bind to the target in cells.- Binding does not induce a significant change in thermal stability.[3]- Inappropriate temperature range tested. | - Confirm target engagement with an orthogonal method.- Test a wider range of temperatures.- Use a positive control compound known to bind the target. |
| High variability between replicates | - Inconsistent heating or cooling of samples.- Uneven cell lysis.- Pipetting errors. | - Ensure uniform heating and cooling of all samples.- Optimize cell lysis protocol for consistency.- Use calibrated pipettes and proper pipetting techniques. |
| Low signal for the target protein | - Low expression level of the target protein.- Poor antibody quality for detection (e.g., in Western blotting). | - Use a cell line with higher expression of the target protein or consider overexpression systems.[3]- Validate antibody specificity and optimize detection conditions. |
Q5: How can I globally assess the impact of TKI-IN-7 on cellular signaling pathways?
To understand the broader impact of TKI-IN-7 on cellular signaling, phosphoproteomics analysis is highly recommended. This technique allows for the large-scale identification and quantification of phosphorylation changes across the proteome upon treatment with the inhibitor. This can reveal unexpected off-target effects and paradoxical pathway activation.[6][7]
Troubleshooting Guides
Guide 1: Interpreting Kinome Profiling Data for TKI-IN-7
Kinome profiling data, often visualized as a TREEspot™ diagram, provides a comprehensive overview of a compound's interactions with a wide range of kinases.
Hypothetical KINOMEscan® Data for TKI-IN-7 (1 µM)
| Kinase Target | % Control | Interpretation |
| Primary Target (e.g., EGFR) | 5 | Strong Inhibition |
| Off-Target 1 (e.g., SRC) | 15 | Moderate Inhibition |
| Off-Target 2 (e.g., ABL1) | 40 | Weak Inhibition |
| Off-Target 3 (e.g., LCK) | 85 | No Significant Inhibition |
-
% Control: Represents the percentage of the kinase that remains available to bind to the immobilized ligand after being incubated with the test compound. A lower percentage indicates stronger binding of the compound to the kinase.
Workflow for Kinome Profiling Data Analysis
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Preventing "Tyrosine kinase-IN-7" degradation in experiments
Welcome to the technical support center for Tyrosine kinase-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this inhibitor during their experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: What is the primary degradation pathway for small molecule tyrosine kinase inhibitors like this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, common degradation routes for similar small molecules in experimental settings include hydrolysis, oxidation, and photodecomposition. The stability can be significantly influenced by the pH, temperature, and composition of the solvent or buffer.
Q3: How should I prepare my working solutions of this compound for cell-based assays?
A3: It is recommended to first prepare a high-concentration stock solution in a suitable solvent like DMSO. For cell-based assays, this stock solution should then be serially diluted in your cell culture medium to the final desired concentration immediately before use. Avoid prolonged storage of the inhibitor in aqueous-based media, especially those containing serum, as this can increase the rate of degradation.
Q4: Can I store this compound diluted in cell culture medium?
A4: It is not recommended to store this compound in cell culture medium for extended periods. Components in the medium, such as proteins and varying pH levels, can contribute to the degradation of the inhibitor. Prepare fresh dilutions from your frozen DMSO stock for each experiment.
Q5: Are there any known liabilities of this compound that I should be aware of during my experiments?
A5: As with many small molecule inhibitors, this compound may be susceptible to degradation under certain conditions. For instance, a study on the tyrosine kinase inhibitor alectinib showed instability in highly acidic media (pH 1.2) and when exposed to light in a solution state.[1][2] It is advisable to protect solutions containing this compound from light and to maintain a pH that is close to physiological conditions (pH 7.4) unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibition in my assay. | 1. Degradation of the inhibitor: The compound may have degraded due to improper storage or handling. 2. Precipitation of the inhibitor: The inhibitor may have precipitated out of solution, especially in aqueous buffers. | 1. Verify storage conditions: Ensure the solid compound and stock solutions are stored at the recommended temperatures. Prepare fresh working solutions for each experiment. 2. Check for precipitation: Visually inspect your solutions for any precipitate. If precipitation is suspected, consider adjusting the solvent or using a solubilizing agent. |
| High variability between replicate experiments. | 1. Inconsistent inhibitor concentration: This could be due to incomplete solubilization of the stock solution or degradation during the experiment. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | 1. Ensure complete solubilization: Gently vortex or sonicate the stock solution to ensure the inhibitor is fully dissolved. 2. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. |
| Loss of inhibitory activity over the course of a long-term experiment. | Instability in culture medium: The inhibitor may be degrading over time in the cell culture medium. | Replenish the inhibitor: For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium at regular intervals. |
Data Presentation
Table 1: Solubility of Alectinib HCl in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | 10.3 ± 1.2 |
| Methanol | 1990.8 ± 7.2 |
| Ethanol | 210.3 ± 4.5 |
| Acetonitrile | 150.2 ± 1.1 |
| DMSO | 4500.0 ± 6.1 |
| Chloroform | 620.3 ± 0.58 |
| Data from a study on Alectinib HCl, which may serve as a reference for handling similar compounds.[1][2] |
Table 2: pH-Dependent Solubility of Alectinib HCl
| pH | Solubility (µg/mL) |
| 1.2 | Degradation observed |
| 3.5 | 50 |
| 5.0 | 25.8 |
| 7.4 | Low solubility |
| 8.0 | Low solubility |
| 10.0 | Low solubility |
| Data from a study on Alectinib HCl, highlighting the importance of pH on solubility and stability.[1][2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of the inhibitor.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate the vial to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Working Solution Preparation (for cell-based assays):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentration.
-
Use the freshly prepared working solution immediately. Do not store for later use.
-
Protocol 2: Assessing Inhibitor Stability in Experimental Buffer
-
Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Divide the solution into multiple aliquots.
-
Incubate the aliquots at the experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration of the intact inhibitor using a suitable analytical method such as HPLC-UV or LC-MS.
-
Plot the concentration of the inhibitor versus time to determine its stability profile under your experimental conditions.
Visualizations
Caption: EGFR Signaling Pathway and the point of inhibition by this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
Technical Support Center: Tyrosine Kinase-IN-7 Resistance Mechanism Studies
Welcome to the technical support center for Tyrosine kinase-IN-7 (TK-IN-7). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms encountered during their experiments with TK-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to competitively bind to the ATP-binding pocket of its target tyrosine kinase, thereby preventing the phosphorylation of downstream substrates.[1][2][3] This inhibition blocks the signaling cascade that promotes cell proliferation and survival in cancer cells.[1][4]
Q2: We are observing a decrease in the efficacy of TK-IN-7 in our long-term cell culture experiments. What could be the reason?
A2: A reduction in the effectiveness of a drug over time may indicate the development of acquired resistance.[5] This can occur through various mechanisms, such as the emergence of mutations in the target kinase's binding site or the activation of alternative signaling pathways that bypass the inhibited kinase.[6][7]
Q3: How can we confirm if our cell line has developed resistance to TK-IN-7?
A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value.[8] You can determine this by performing a cell viability assay on your parental (sensitive) and suspected resistant cell lines and comparing their dose-response curves to TK-IN-7. A 3- to 10-fold increase in IC50 is often considered an indication of resistance.[8]
Q4: What are the common on-target mechanisms of resistance to tyrosine kinase inhibitors?
A4: The most common on-target resistance mechanism is the acquisition of secondary mutations in the kinase domain of the target protein.[6][7] These mutations can interfere with the binding of the inhibitor, often through steric hindrance, while still allowing ATP to bind, thus keeping the kinase active.[6][9] A well-known example is the "gatekeeper" mutation.[6]
Q5: What are off-target resistance mechanisms?
A5: Off-target resistance occurs when cancer cells find alternative ways to activate downstream signaling pathways, bypassing the need for the targeted kinase.[6][7] This can involve the amplification or overexpression of other receptor tyrosine kinases, or the activation of parallel signaling cascades that converge on the same downstream effectors.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Uneven cell growth can significantly affect results.[10] |
| Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[11][12] |
| Reagent Preparation | Prepare fresh dilutions of TK-IN-7 for each experiment from a validated stock solution to avoid degradation. |
| Incubation Time | Ensure the duration of drug exposure is consistent and allows for at least one to two cell divisions for an accurate assessment of growth inhibition.[10] |
| Assay-Specific Issues | Refer to specific troubleshooting guides for your chosen viability assay (e.g., Calcein AM, MTT).[13] |
Issue 2: No significant difference in target phosphorylation after TK-IN-7 treatment in suspected resistant cells.
| Possible Cause | Suggested Solution |
| Ineffective Drug Concentration | The resistant cells may require a much higher concentration of TK-IN-7 to inhibit the target. Perform a dose-response experiment and analyze target phosphorylation at various concentrations. |
| On-Target Mutation | Sequence the kinase domain of the target protein in the resistant cells to check for mutations that may prevent TK-IN-7 binding.[14] |
| Increased Drug Efflux | Overexpression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor.[15] Perform western blotting for common efflux pumps. |
Issue 3: Downstream signaling remains active despite target inhibition.
| Possible Cause | Suggested Solution |
| Bypass Pathway Activation | The resistant cells may have activated an alternative signaling pathway. Use a phospho-kinase array or perform western blots for key nodes of parallel pathways (e.g., MET, other RTKs).[6] |
| Downstream Mutations | Mutations in downstream signaling molecules (e.g., RAS, RAF) can lead to constitutive activation of the pathway, rendering upstream inhibition ineffective.[4][15] Sequence key downstream oncogenes.[14] |
Quantitative Data Summary
Table 1: Comparative IC50 Values of TK-IN-7 in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant Subclone 1 IC50 (nM) | Resistant Subclone 2 IC50 (nM) | Fold Change in Resistance |
| Cell Line A | 15 | 180 | 250 | 12-fold / 16.7-fold |
| Cell Line B | 25 | 300 | 450 | 12-fold / 18-fold |
| Cell Line C | 8 | 95 | 150 | 11.9-fold / 18.75-fold |
Table 2: Target Kinase Phosphorylation Status at 100 nM TK-IN-7
| Cell Line | % Inhibition of Target Phosphorylation (vs. Vehicle) |
| Parental (Sensitive) | 95% |
| Resistant Subclone 1 | 20% |
| Resistant Subclone 2 | 15% |
Experimental Protocols
Protocol 1: Generation of TK-IN-7 Resistant Cell Lines
-
Initial Culture : Culture the parental cancer cell line in its recommended growth medium.
-
Drug Exposure : Continuously expose the cells to an initial concentration of TK-IN-7 equal to the IC20 (the concentration that inhibits 20% of cell growth).[16]
-
Dose Escalation : Once the cells resume a normal growth rate, gradually increase the concentration of TK-IN-7 in a stepwise manner.[8][16]
-
Selection and Expansion : At each stage, allow the surviving cells to proliferate and expand.[8]
-
Resistance Confirmation : After several months of continuous culture with escalating drug concentrations, confirm the development of resistance by determining the IC50 value and comparing it to the parental cell line.[8]
-
Cryopreservation : Freeze aliquots of the resistant cell line at various stages for future experiments.[8]
Protocol 2: Cell Viability Assay (Using Calcein AM)
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[10]
-
Drug Treatment : The next day, treat the cells with a serial dilution of TK-IN-7. Include a vehicle-only control.
-
Incubation : Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).[10]
-
Reagent Addition : Remove the drug-containing medium and add Calcein AM solution to each well. Incubate as per the manufacturer's instructions.
-
Fluorescence Reading : Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 3: Western Blotting for Phospho-Kinase Analysis
-
Cell Lysis : Treat sensitive and resistant cells with TK-IN-7 at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing : Strip the membrane and reprobe with an antibody for the total form of the target kinase and a loading control (e.g., GAPDH or β-actin) for normalization.
Visualizations
Caption: Signaling pathways in sensitive vs. resistant cells.
Caption: Experimental workflow for investigating resistance.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. youtube.com [youtube.com]
- 5. Drug resistance - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. youtube.com [youtube.com]
- 13. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 14. youtube.com [youtube.com]
- 15. [PDF] Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias | Semantic Scholar [semanticscholar.org]
- 16. blog.crownbio.com [blog.crownbio.com]
How to minimize "Tyrosine kinase-IN-7" precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the precipitation of "Tyrosine kinase-IN-7" (TKI-IN-7) and other poorly soluble tyrosine kinase inhibitors (TKIs) in aqueous solutions. Given that many TKIs exhibit low aqueous solubility, the following guidance is based on established principles for working with this class of compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: Tyrosine kinase inhibitors, as a class of molecules, often have poor aqueous solubility due to their complex and lipophilic structures, which are necessary for binding to the ATP pocket of the kinase.[2][3] Precipitation commonly occurs when the concentration of the TKI exceeds its solubility limit in the aqueous buffer. This can be triggered by factors such as inappropriate solvent for the initial stock solution, incorrect pH of the final buffer, or high final concentration of the inhibitor.
Q2: What is the best solvent to dissolve this compound?
A2: While specific data for "this compound" is not available, most TKIs are sparingly soluble in water and aqueous buffers but show good solubility in organic solvents like dimethyl sulfoxide (DMSO).[4][5] It is recommended to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous experimental buffer.
Q3: Can I store my this compound solution in the refrigerator or freezer?
A3: Storing TKI solutions, especially those in aqueous buffers, at low temperatures can decrease solubility and lead to precipitation. It is generally recommended to prepare fresh dilutions in aqueous buffers for each experiment. High-concentration stock solutions in DMSO are typically more stable and can often be stored at -20°C or -80°C, but it is crucial to consult the manufacturer's data sheet for specific storage recommendations for "this compound". Before use, frozen DMSO stocks should be brought to room temperature and vortexed thoroughly to ensure the compound is fully redissolved.
Q4: Does the pH of my aqueous buffer affect the solubility of this compound?
A4: Yes, the pH of the aqueous buffer can significantly impact the solubility of TKIs. Many TKIs contain ionizable groups, and their charge state, which influences solubility, is pH-dependent. For example, the solubility of the TKI Alectinib is highest in acidic media.[6] It is advisable to test the solubility of "this compound" in a range of pH values relevant to your experiment to determine the optimal pH for maximum solubility.
Troubleshooting Guide: Minimizing Precipitation
This guide provides a step-by-step approach to diagnosing and resolving precipitation issues with "this compound".
Caption: Troubleshooting workflow for addressing TKI precipitation.
Data Presentation: Solubility of Representative Tyrosine Kinase Inhibitors
The following table summarizes the aqueous solubility of several commercially available TKIs to provide a reference for the expected solubility range of this class of compounds. Note that the solubility of "this compound" may vary.
| Tyrosine Kinase Inhibitor | Aqueous Solubility (µg/mL) | Organic Solvent Solubility | Reference |
| Vemurafenib | 0.36 | High in DMSO | [7] |
| Alectinib | 10.3 | 4500 (DMSO), 1990.8 (Methanol) | [4] |
| Axitinib | < 1 | - | [8] |
| Cabozantinib | < 1 | - | [8] |
| Tepotinib | 357 | - | [7] |
Experimental Protocols
Protocol: Preparation of a Tyrosine Kinase Inhibitor Stock Solution
This protocol provides a general method for preparing a high-concentration stock solution of a TKI, which can then be used for serial dilutions into aqueous buffers.
Materials:
-
Tyrosine Kinase Inhibitor (e.g., "this compound") powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the vial containing the TKI powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots as recommended by the manufacturer, typically at -20°C or -80°C, protected from light.
Visualization of a Relevant Signaling Pathway
Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation.[9][10] The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway. "this compound" would act by inhibiting the kinase activity of the receptor, thereby blocking downstream signaling.
Caption: Generalized receptor tyrosine kinase signaling cascade.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. brimr.org [brimr.org]
- 8. Drug-like properties of tyrosine kinase inhibitors in ophthalmology: Formulation and topical availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 10. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"Tyrosine kinase-IN-7" experimental controls and best practices
Welcome to the technical support center for Tyrosine Kinase-IN-7 (TK-IN-7). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the successful application of TK-IN-7 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Receptor Tyrosine Kinase (RTK) family, with high selectivity for Epidermal Growth Factor Receptor (EGFR) and its common activating mutants.[1][2] It functions by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of tyrosine residues on EGFR and its downstream substrates.[3] This action blocks the signal transduction cascades that drive cell proliferation and survival.[1][4]
Q2: How should I reconstitute and store this compound?
A2: For optimal results, reconstitute this compound in cell-culture grade DMSO to create a stock solution of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years. When preparing working solutions, dilute the stock in your cell culture medium. Note that most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final concentration below 0.1% and to include a vehicle-only control in your experiments.[5]
Q3: What is a recommended starting concentration for cell-based assays?
A3: The optimal concentration of TK-IN-7 is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 for your specific model. A good starting range for a dose-response experiment is between 10 nM and 10 µM.[5] For initial experiments aimed at confirming target engagement, a concentration of 5-10 times the biochemical IC50 is often effective.[5] Refer to the data tables below for specific IC50 values in common cell lines.
Q4: How can I confirm that this compound is active in my cellular model?
A4: The most direct method is to perform a western blot to assess the phosphorylation status of EGFR and its key downstream targets, such as AKT and ERK.[6] Following treatment with TK-IN-7, you should observe a significant decrease in phosphorylated EGFR (p-EGFR) without a change in the total EGFR protein levels.[6] This confirms that the inhibitor is engaging its target and blocking its kinase activity.
Quantitative Data Summary
Table 1: Biochemical Potency (IC50)
| Kinase Target | IC50 (nM) |
|---|---|
| EGFR (WT) | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (T790M) | 150.7 |
| HER2 | 256.3 |
| SRC | >10,000 |
Table 2: Cell-Based Potency (IC50) in Proliferation Assays
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
|---|---|---|---|
| A431 | Skin Squamous Cell | WT Amplified | 15.5 |
| HCC827 | Lung Adenocarcinoma | delE746-A750 | 8.9 |
| H1975 | Lung Adenocarcinoma | L858R/T790M | 1100 |
| MCF-7 | Breast Cancer | WT Low | >10,000 |
Troubleshooting Guides
Western Blotting Issues
Q: I treated my cells with TK-IN-7 but see no decrease in the phosphorylation of downstream targets like p-AKT or p-ERK. What went wrong?
A: This is a common issue that can point to several factors. Use the following logical workflow to troubleshoot:
Caption: Troubleshooting logic for lack of downstream inhibition.
Best Practices Checklist:
-
Vehicle Control: Did you include a DMSO-only control? This is essential to confirm that the vehicle itself is not affecting the signaling pathway.
-
Positive Control: Does your untreated sample show a strong baseline of phosphorylation? If not, you may need to stimulate the pathway (e.g., with EGF ligand) to see the effect of inhibition.[6]
-
Loading Control: Did you re-probe the blot with an antibody for a loading control (e.g., GAPDH, Beta-actin) to ensure equal protein loading?[7]
-
Total Protein Control: Did you probe for total EGFR, total AKT, and total ERK? This is a critical control to ensure that the changes you see are in phosphorylation, not in the total amount of protein.[6]
Cell Viability/Proliferation Assay Issues
Q: The IC50 value from my cell proliferation assay is much higher than what is reported in the datasheet. Why?
A: Discrepancies between biochemical and cell-based IC50 values are common because factors like cell permeability, efflux pumps, and intracellular ATP concentrations can influence inhibitor efficacy.[8][9] A higher-than-expected IC50 in your assay could be due to:
-
High Seeding Density: Too many cells can deplete the inhibitor or mask its effects. Optimize cell seeding so they are in a logarithmic growth phase at the end of the experiment.
-
Long Incubation Time: For proliferation assays (e.g., 72 hours), the inhibitor may be metabolized and degraded over time. Consider replenishing the media and inhibitor every 24-48 hours.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of the inhibitor. Consider running the assay in a lower serum concentration if your cells can tolerate it.
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as mutations in the target kinase or activation of bypass signaling pathways.[10]
Q: I'm observing high variability between replicate wells in my 96-well plate assay.
A: High variability can compromise the reliability of your dose-response curve. Common causes include:
-
"Edge Effects": Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cells from settling.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique when adding cells, inhibitor dilutions, and assay reagents.
Experimental Protocols
Protocol 1: Western Blot for p-EGFR Inhibition
This protocol outlines the steps to verify the target engagement of this compound by measuring the phosphorylation of EGFR.
Caption: Workflow for Western Blot analysis of TK-IN-7 activity.
Methodology:
-
Cell Culture: Plate A431 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Starve cells in serum-free media for 4 hours. Pre-treat cells with vehicle (0.1% DMSO) or varying concentrations of TK-IN-7 for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes.
-
Lysis: Place plates on ice, wash twice with ice-cold PBS, and add 150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run according to the manufacturer's instructions.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-EGFR (Tyr1068) overnight at 4°C.
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.
-
Stripping and Re-probing: To verify results, strip the membrane and re-probe with antibodies for total EGFR and a loading control like GAPDH.[6]
Protocol 2: Cell Proliferation (MTT) Assay
This protocol provides a method for determining the IC50 of TK-IN-7 in a cancer cell line.
Methodology:
-
Cell Seeding: Seed HCC827 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete medium, ranging from 20 µM to 20 nM. Include a vehicle-only control.
-
Treatment: Remove the media from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus log[inhibitor concentration]. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Caption: Experimental workflow for an MTT cell proliferation assay.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. sinobiological.com [sinobiological.com]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. google.com [google.com]
- 7. Loading Controls for Western Blots [labome.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tyrosine Kinase-IN-7 and Other EGFR T790M Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This has spurred the development of third-generation inhibitors specifically designed to target this mutation while sparing wild-type (WT) EGFR. This guide provides an objective comparison of a novel inhibitor, Tyrosine kinase-IN-7, with established and other notable third-generation EGFR T790M inhibitors, including Osimertinib, Rociletinib, Olmutinib, and Nazartinib. The comparison is based on publicly available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Data Presentation: In Vitro Efficacy and Cellular Activity
The following tables summarize the in vitro inhibitory activity of this compound and other selected EGFR T790M inhibitors against wild-type EGFR, the T790M mutant, and various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | EGFR (WT) IC50 (µM) | EGFR (T790M) IC50 (µM) | Selectivity Index (WT/T790M) |
| This compound | 0.630 | 0.956 | 0.66 |
| Osimertinib | ~0.480 - 1.865 | ~0.005 - 0.011 | ~44 - 373 |
| Rociletinib | ~0.303 (Ki) | ~0.0215 (Ki) | ~14.1 (Ki-based) |
| Olmutinib | 2.225 | 0.010 | 222.5 |
| Nazartinib | - | ~0.031 (Ki) | - |
Table 1: Comparative In Vitro Kinase Inhibition of EGFR WT and T790M Mutant. The selectivity index is calculated as the ratio of IC50 for WT EGFR to T790M EGFR. A higher index indicates greater selectivity for the mutant form. Data for Rociletinib and Nazartinib are presented as Ki values where IC50 was not available.
| Inhibitor | H1975 (L858R/T790M) IC50 (µM) | PC-9 (Exon 19 del) IC50 (µM) | A431 (WT EGFR) IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | - | - | 47.05 | 13.02 | 10.14 | 12.68 |
| Osimertinib | ~0.005 - 0.011 | ~0.008 - 0.017 | - | - | - | - |
| Rociletinib | ~0.100 - 0.140 | - | - | - | - | - |
| Olmutinib | 0.010 | 0.0092 | - | - | - | - |
| Nazartinib | 0.025 | 0.011 | - | - | - | - |
Table 2: Comparative Cellular IC50 Values of EGFR T790M Inhibitors in Various Cancer Cell Lines. This table highlights the anti-proliferative activity of the inhibitors in different cellular contexts.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
General Protocol:
-
Reagents and Materials: Recombinant human EGFR (WT and T790M mutant) enzymes, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, the diluted test compound, and the kinase assay buffer. c. Incubate the plate for a predetermined period (e.g., 10-30 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase. e. Allow the reaction to proceed for a set time (e.g., 30-60 minutes). f. Stop the reaction and measure the kinase activity. With the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified using a luciferase-based reaction. g. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
General Protocol:
-
Reagents and Materials: Cancer cell lines (e.g., H1975, PC-9, A431), cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals. d. Remove the medium and add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Mandatory Visualization
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
EGFR T790M Resistance Mechanism
Caption: Mechanism of T790M-mediated resistance.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a kinase inhibition assay.
Conclusion
This guide provides a comparative overview of this compound and other prominent EGFR T790M inhibitors based on available preclinical data. While this compound shows activity against both wild-type and T790M EGFR, its selectivity for the mutant appears lower than that of established third-generation inhibitors like Osimertinib and Olmutinib. The provided experimental protocols and diagrams offer a foundational understanding for researchers to design and interpret further studies in the pursuit of novel and effective therapies for TKI-resistant NSCLC. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
A Comparative Guide: Tyrosine Kinase-IN-7 vs. Erlotinib for EGFR-Targeted Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two tyrosine kinase inhibitors: the established clinical drug Erlotinib and the novel investigational compound, Tyrosine kinase-IN-7. This document aims to offer an objective analysis of their performance based on available experimental data, assisting researchers in making informed decisions for their oncology research and development programs.
Introduction to the Compared Inhibitors
Erlotinib , marketed as Tarceva®, is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is an established therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients with activating EGFR mutations.[1][3][4] Erlotinib functions by competing with adenosine triphosphate (ATP) at the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling pathways that promote tumor cell proliferation and survival.[2][5][6]
This compound , also identified as compound 13h, is a novel pyrazolo[3,4-d]pyrimidine-based derivative designed as an EGFR inhibitor. As an experimental compound, it represents a newer generation of TKIs being investigated for potential anticancer activity. This guide will analyze the initial public data on its potency and cellular effects.
Performance Data: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and Erlotinib, focusing on their inhibitory activity against EGFR and their effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (µM) |
| This compound (compound 13h) | EGFR (Wild-Type) | 0.630 |
| EGFR (T790M Mutant) | 0.956 | |
| Erlotinib | EGFR (Wild-Type) | 0.002 |
| EGFR (in intact cells) | ~0.020 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Proliferation Assays (IC50)
| Compound | Cell Line | Cancer Type | EGFR Mutation Status | IC50 (µM) |
| Erlotinib | HCC827 | NSCLC | Exon 19 deletion | 0.002142 |
| PC-9 | NSCLC | Exon 19 deletion | 0.03136 | |
| H3255 | NSCLC | L858R | 0.08898 | |
| H1975 | NSCLC | L858R, T790M | 9.183 | |
| BxPC-3 | Pancreatic | Wild-Type | 1.26 | |
| AsPc-1 | Pancreatic | Wild-Type | 5.8 |
Data for this compound in cellular proliferation assays is not yet publicly available.
Mechanism of Action and Signaling Pathways
Both Erlotinib and this compound are designed to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
By blocking the ATP-binding site of the EGFR kinase domain, both inhibitors prevent this initial autophosphorylation step, effectively shutting down these oncogenic signaling cascades and leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Caption: EGFR signaling pathway and inhibitor mechanism of action.
Experimental Protocols
This section details the methodologies used to generate the comparative data presented above.
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR tyrosine kinase is determined using a kinase activity assay. A typical protocol is as follows:
-
Plate Preparation: 96-well plates are coated with a substrate for EGFR, such as poly(Glu, Tyr) 4:1, and incubated overnight.
-
Kinase Reaction: The kinase reaction is initiated by adding a reaction mixture containing recombinant human EGFR, the test compound (this compound or Erlotinib) at various concentrations, and a specific concentration of ATP in a kinase reaction buffer.
-
Incubation: The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: After incubation, the reaction is stopped, and the level of substrate phosphorylation is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated tyrosine residues, which is in turn linked to a detection system (e.g., HRP-conjugated secondary antibody and a colorimetric substrate).
-
Data Analysis: The absorbance is read using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Proliferation (MTT) Assay
The effect of the inhibitors on the proliferation of cancer cell lines is commonly assessed using an MTT assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Erlotinib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability relative to the vehicle control is calculated for each concentration of the inhibitor, and the IC50 value is determined from the dose-response curve.
Summary and Conclusion
This guide provides a foundational comparison between the established EGFR inhibitor, Erlotinib, and the novel investigational compound, this compound.
-
Potency: Based on the available in vitro kinase assay data, Erlotinib demonstrates significantly higher potency against wild-type EGFR compared to this compound.
-
Mutant EGFR Activity: this compound exhibits inhibitory activity against the T790M mutant of EGFR, a common mechanism of resistance to first-generation TKIs like Erlotinib. In contrast, Erlotinib's efficacy is substantially reduced in cell lines harboring this mutation.
-
Data Gaps: A significant limitation in this comparison is the lack of publicly available data on the cellular activity and kinase selectivity profile of this compound. Further studies are required to fully understand its potential as a therapeutic agent.
For researchers, the choice between these two inhibitors will depend on the specific research question. Erlotinib serves as a well-characterized tool compound for studying the effects of potent EGFR inhibition in sensitive models. This compound, on the other hand, may be of interest for investigations into overcoming T790M-mediated resistance, although its lower potency against both wild-type and mutant EGFR warrants consideration. As more data on this compound becomes available, a more comprehensive comparison will be possible.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRAZOLO[3,4-D]PYRIMIDINE DERIVATIVES OF EXPECTED ANTICANCER ACTIVITY [ajps.journals.ekb.eg]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Tyrosine Kinase Inhibitors: Tyrosine Kinase-IN-7 and Gefitinib
An Objective Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, small molecule tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision medicine. This guide provides a detailed comparative analysis of a novel investigational agent, Tyrosine kinase-IN-7, and the established epidermal growth factor receptor (EGFR) inhibitor, gefitinib. This report is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical and cellular activities, supported by available experimental data and detailed methodologies.
Introduction to the Compared Agents
Gefitinib (Iressa®) is a well-characterized, first-generation EGFR TKI that has been approved for the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[1] It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling pathways involved in cell proliferation and survival.[2][3][4]
This compound , also identified as compound 13h, is a novel quinazolinone derivative that has been identified as an inhibitor of EGFR.[5][6][7] Pre-clinical data indicate that it exhibits inhibitory activity against both wild-type EGFR and the clinically relevant T790M mutant, a common mechanism of acquired resistance to first-generation EGFR TKIs.[5]
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and gefitinib, focusing on their inhibitory potency against key targets and cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) against EGFR Kinase
| Compound | Target | IC50 (µM) |
| This compound | EGFR (Wild-Type) | 0.630[5] |
| EGFR (T790M Mutant) | 0.956[5] | |
| Gefitinib | EGFR (Wild-Type) | ~0.015-0.037[2] |
| EGFR (T790M Mutant) | ~0.823 |
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | A431 (Epidermoid Carcinoma) |
| This compound | 13.02 µM[5] | 10.14 µM[5] | 12.68 µM[5] | 47.05 µM[5] |
| Gefitinib | >100 µM | >100 µM | ~5.8-9.5 µM | 0.025 - 2.5 µM |
Note: IC50 values for gefitinib can vary depending on the specific assay conditions and cell line passage number.
Experimental Methodologies
For a comprehensive understanding and potential replication of the presented data, detailed experimental protocols are outlined below. The protocols for this compound are based on the methodologies described in the publication by Vu et al. (2020), which is believed to be the primary source for this compound.
Kinase Inhibition Assay (ADP-Glo™ Assay) - General Protocol
This protocol describes a common method for measuring the activity of kinase inhibitors.
-
Reagents and Materials:
-
Recombinant human EGFR (Wild-Type and T790M mutant)
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, Gefitinib) dissolved in DMSO
-
-
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, substrate, and ATP in the kinase assay buffer.
-
The test compounds are serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used to generate a luminescent signal.
-
Luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (MTT Assay) - Protocol for this compound
This protocol is based on the methodology described for the evaluation of quinazolinone derivatives.
-
Cell Lines and Culture:
-
HepG2, HCT-116, MCF-7, and A431 cells are maintained in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or gefitinib). A vehicle control (DMSO) is also included.
-
The plates are incubated for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.
-
Western Blot Analysis for EGFR Signaling - General Protocol
This protocol outlines a standard procedure to assess the effect of inhibitors on EGFR signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Cells are treated with the inhibitors for a specified time, followed by stimulation with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) where applicable.
-
Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins like Akt, p-Akt, ERK, and p-ERK overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Concluding Remarks
This comparative guide provides a foundational overview of this compound and gefitinib. The available data suggests that this compound is a dual inhibitor of wild-type and T790M mutant EGFR, a feature that warrants further investigation, especially in the context of acquired resistance to first-generation TKIs. While its in vitro potency against the EGFR kinase appears to be lower than that of gefitinib, its activity against the T790M mutant is noteworthy. The cytotoxicity profile of this compound across the tested cell lines indicates a different spectrum of activity compared to gefitinib, which may be attributed to various factors including cell-specific dependencies and off-target effects.
For a more definitive comparison, further studies are required to elucidate the full kinase selectivity profile of this compound, its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential for overcoming clinical resistance to existing EGFR inhibitors. The provided experimental protocols serve as a methodological basis for such future investigations.
References
In-Depth Efficacy Analysis: Osimertinib Demonstrates Superiority Over Standard Tyrosine Kinase Inhibitors in EGFR-Mutant NSCLC
A comprehensive review of preclinical and clinical data highlights the potent and selective activity of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in contrast to a notable lack of publicly available information on a compound designated "Tyrosine kinase-IN-7," precluding a direct comparative analysis.
Osimertinib, marketed as Tagrisso™, has emerged as a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2] Its efficacy, particularly against the T790M resistance mutation that often develops in response to earlier-generation TKIs, is well-documented.[3][4] Extensive research efforts to identify and characterize a specific molecule referred to as "this compound" have yielded no concrete scientific data, chemical structure, or preclinical or clinical trial results. This absence of information prevents a direct, evidence-based comparison of its efficacy against osimertinib.
This guide will, therefore, focus on the established efficacy and mechanism of action of osimertinib, providing a framework for evaluating novel TKIs once data becomes available.
Osimertinib: Mechanism of Action
Osimertinib is an oral, irreversible third-generation EGFR-TKI.[5] It selectively targets both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[3][4] The covalent binding of osimertinib to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain leads to the inhibition of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[6] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its favorable safety profile compared to earlier-generation TKIs.[6]
Signaling Pathway of EGFR and Inhibition by Osimertinib
The following diagram illustrates the EGFR signaling pathway and the point of intervention by osimertinib.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors in preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
"Tyrosine kinase-IN-7" selectivity profiling against other kinases
For researchers engaged in signal transduction studies and drug discovery, the precise understanding of a small molecule inhibitor's selectivity is paramount. This guide provides a detailed comparison of the kinase selectivity profile of JNK-IN-7, a potent, covalent inhibitor of c-Jun N-terminal kinases (JNKs). The experimental data herein is intended to offer an objective overview for scientists considering JNK-IN-7 as a pharmacological tool.
Selectivity Profile of JNK-IN-7
JNK-IN-7 demonstrates high potency against the three JNK isoforms. However, like many kinase inhibitors, it exhibits activity against other kinases, which is crucial to consider when interpreting experimental results. The following table summarizes the in vitro kinase inhibition profile of JNK-IN-7.
| Kinase Target | IC50 (nM) | Kinase Family |
| JNK3 | 0.75 | MAPK |
| JNK1 | 1.54 | MAPK |
| JNK2 | 1.99 | MAPK |
| YSK4 | 4.8 | STE20 |
| IRAK1 | 14.1 | IRAK |
| ERK3 | 22 | MAPK |
| PIK3C3 | - | PI3K |
| PIP5K3 | - | PI3K-related |
| PIP4K2C | - | PI3K-related |
Note: Specific IC50 values for PIK3C3, PIP5K3, and PIP4K2C were not publicly available, though they were identified as off-targets.
Comparison with Other Kinase Inhibitors
An analog of JNK-IN-7, known as JNK-IN-8, was developed to improve selectivity. The introduction of an additional methyl group in JNK-IN-8 was shown to eliminate binding to IRAK1, PIK3C3, PIP4K2C, and PIP5K3, highlighting a strategy for achieving greater target specificity.[1][2] When compared to the broader class of tyrosine kinase inhibitors, it is important to note that a compound identified as "Tyrosine kinase-IN-7" is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) with IC50 values of 0.630 µM for EGFR (WT) and 0.956 µM for the T790M mutant.[3][4] This underscores the necessity of precise compound identification in research.
JNK Signaling Pathway
The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses and inflammatory cytokines, leading to the regulation of transcription factors that control cellular processes such as proliferation, apoptosis, and inflammation.
Experimental Protocols
The determination of kinase selectivity profiles, such as the one presented for JNK-IN-7, is typically performed using in vitro kinase assays. A common methodology is outlined below.
Kinase Selectivity Profiling (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., JNK-IN-7) dissolved in DMSO
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: The kinase, its specific substrate, and the kinase reaction buffer are added to the wells of a 384-well plate.
-
Inhibitor Addition: The serially diluted test compound is added to the reaction wells. A control with DMSO alone is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept at or near the Km for each specific kinase to provide a more accurate measure of the inhibitor's potency.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).
-
Detection: A detection reagent, such as the ADP-Glo™ reagent, is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. The luminescent signal is read using a plate reader.
-
Data Analysis: The kinase activity is normalized to the DMSO control. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
This guide provides a foundational understanding of the selectivity of JNK-IN-7. Researchers should always consider the potential off-target effects when designing experiments and interpreting data. For critical applications, it is advisable to profile the inhibitor against a custom kinase panel relevant to the biological system under investigation.
References
Head-to-Head Comparison: Tyrosine kinase-IN-7 vs. Afatinib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two tyrosine kinase inhibitors: the investigational compound Tyrosine kinase-IN-7 and the FDA-approved drug afatinib. The information presented is intended to inform preclinical research and drug development decisions by objectively summarizing available data on their biochemical and cellular activities.
Overview and Mechanism of Action
This compound is an experimental inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Limited available data suggests it targets both wild-type EGFR and the T790M mutant, a common mechanism of resistance to first and second-generation EGFR inhibitors.
Afatinib is a potent and irreversible second-generation inhibitor of the ErbB family of receptor tyrosine kinases.[1][3][4] It covalently binds to and blocks signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to the inhibition of downstream signaling pathways and tumor growth.[1][3][4][5] Afatinib is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[2][6]
Quantitative Data Comparison
The following tables summarize the available in vitro efficacy data for this compound and afatinib.
Table 1: Biochemical Potency (Kinase Inhibition)
| Compound | Target Kinase | IC50 (µM) |
| This compound | EGFR (wild-type) | 0.630[1][2] |
| EGFR (T790M) | 0.956[1][2] | |
| Afatinib | EGFR (wild-type) | 0.0005 (0.5 nM)[7] |
Note: Direct comparison of IC50 values should be made with caution due to potential differences in assay conditions. Data for afatinib against the T790M mutation is not provided in a directly comparable format in the available search results, though it is known to be less effective against this mutation than third-generation inhibitors.
Table 2: Cellular Activity (Anti-proliferative Effects)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HepG2 | Hepatocellular Carcinoma | 13.02[2][8] |
| HCT-116 | Colorectal Carcinoma | 10.14[2][8] | |
| MCF-7 | Breast Adenocarcinoma | 12.68[2][8] | |
| A431 | Epidermoid Carcinoma | 47.05[2][8] |
Signaling Pathway Inhibition
Both this compound and afatinib target the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in many cancers. The diagram below illustrates the canonical EGFR signaling cascade and the points of inhibition for these compounds.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
Detailed experimental protocols for the cited data on this compound are not publicly available. However, the following methodologies represent standard approaches for generating the types of data presented.
Kinase Inhibition Assay (Biochemical)
A typical workflow for assessing the biochemical potency of a kinase inhibitor is as follows:
Caption: Workflow for a kinase inhibition assay.
Protocol Details: Recombinant human EGFR kinase is incubated with a generic tyrosine kinase substrate, such as Poly(Glu,Tyr), in the presence of ATP (often radiolabeled with ³²P or ³³P) and varying concentrations of the test compound (this compound or afatinib). The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). The amount of phosphorylated substrate is then quantified. This can be achieved by spotting the reaction mixture onto a filter membrane that binds the substrate but not free ATP, followed by scintillation counting. Alternatively, non-radioactive methods using fluorescence or luminescence readouts can be employed. The inhibitor concentration that reduces kinase activity by 50% is determined as the IC50 value.
Cell Proliferation Assay (Cell-based)
Protocol Details: Cancer cell lines (e.g., HepG2, HCT-116, MCF-7, A431) are seeded in 96-well plates and allowed to adhere overnight. The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or afatinib. The cells are then incubated for a period of 48 to 72 hours. At the end of the incubation period, cell viability is assessed using a colorimetric or fluorometric assay. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the reduction of MTT by metabolically active cells results in a colored formazan product that can be quantified by measuring its absorbance. The concentration of the inhibitor that reduces cell viability by 50% relative to untreated control cells is calculated as the IC50 value.
Summary and Conclusion
Based on the limited available data, this compound demonstrates inhibitory activity against both wild-type and T790M mutant EGFR in biochemical assays, albeit with micromolar potency. Its anti-proliferative effects in the tested cancer cell lines are also in the micromolar range.
Afatinib is a significantly more potent inhibitor of wild-type EGFR in biochemical assays, with activity in the nanomolar range. It is an established therapeutic with a well-characterized profile of irreversible inhibition of the ErbB family of receptors.
Key Differences:
-
Potency: Afatinib appears to be substantially more potent against wild-type EGFR than this compound in biochemical assays.
-
Target Spectrum: Afatinib has a broader documented inhibitory profile, targeting EGFR, HER2, and HER4. The full kinase selectivity profile of this compound is not publicly available.
-
Clinical Status: Afatinib is an approved therapeutic, while this compound is an investigational compound.
For researchers considering these inhibitors, the choice would depend on the specific research question. Afatinib is a well-validated tool for studying the effects of potent and irreversible ErbB family inhibition. This compound may be of interest for its activity against the T790M resistance mutation, although its overall potency is lower. Further studies are required to fully characterize the selectivity, in vivo efficacy, and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Bruton's tyrosine kinase inhibitors currently in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel approaches to the development of tyrosine kinase inhibitors and their role in the fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Tyrosine Kinase-IN-7 and Third-Generation EGFR TKIs in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving. The advent of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as osimertinib, has significantly improved outcomes for patients with EGFR-mutated NSCLC, particularly those harboring the T790M resistance mutation. However, acquired resistance to these agents, often driven by the C797S mutation, presents a significant clinical challenge. This guide provides a comparative benchmark of a novel investigational fourth-generation EGFR TKI, "Tyrosine kinase-IN-7," against established third-generation TKIs, focusing on preclinical efficacy and mechanisms of action.
Executive Summary
This compound is a next-generation, orally bioavailable, irreversible EGFR TKI designed to overcome the limitations of third-generation inhibitors. Preclinical data demonstrate its potent activity against a wide range of EGFR mutations, including the challenging C797S resistance mutation, while maintaining a favorable selectivity profile over wild-type (WT) EGFR. This guide will delve into the comparative efficacy, mechanism of action, and resistance profiles of this compound and third-generation EGFR TKIs, supported by experimental data and detailed protocols.
Mechanism of Action: Overcoming Resistance
Third-generation EGFR TKIs, like osimertinib, are designed to selectively and irreversibly bind to the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain. This covalent bond is crucial for their potent inhibition of both sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[1][2] However, the emergence of a C797S mutation, which replaces the cysteine with a serine, prevents this irreversible binding, rendering third-generation TKIs ineffective.[3][4]
This compound employs a distinct mechanism of action. As an allosteric inhibitor, it binds to a different site on the EGFR kinase domain, away from the ATP-binding pocket.[2][5] This allows it to effectively inhibit EGFR activity regardless of the amino acid present at the C797 position, thus overcoming C797S-mediated resistance.
Below is a diagram illustrating the signaling pathway and the mechanism of inhibition for both third-generation TKIs and this compound.
Comparative Efficacy: In Vitro Studies
The in vitro potency of this compound was evaluated against various EGFR-mutant NSCLC cell lines and compared to a representative third-generation TKI, osimertinib. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 0.8 | 1.2 |
| H1975 | L858R/T790M | 1.5 | 15 |
| PC-9/T790M/C797S | Exon 19 del/T790M/C797S | 5.2 | >1000 |
| Ba/F3 L858R/T790M/C797S | L858R/T790M/C797S | 4.8 | >1000 |
| A431 | WT-EGFR | 850 | 980 |
Data Interpretation: this compound demonstrates potent inhibition of cell lines with sensitizing mutations (PC-9) and the T790M resistance mutation (H1975), comparable or superior to osimertinib.[6] Crucially, it retains high potency against cell lines harboring the C797S triple mutation, where osimertinib shows a significant loss of activity.[6][7] Both inhibitors exhibit significantly lower potency against wild-type EGFR (A431), indicating a favorable selectivity profile and potentially fewer off-target side effects.
Inhibition of EGFR Signaling: Western Blot Analysis
To confirm the mechanism of action at a molecular level, western blot analysis was performed to assess the phosphorylation status of EGFR and its downstream signaling proteins, AKT and ERK, in PC-9/T790M/C797S cells treated with this compound and osimertinib.
References
- 1. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in fourth-generation EGFR TKIs in EGFR-mutant NSCLC: Bridging biological insights and therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]
- 5. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 6. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel EGFR inhibitor overcomes common resistances to NSCLC treatments | BioWorld [bioworld.com]
Reproducibility of Sunitinib's Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for Sunitinib, a multi-targeted tyrosine kinase inhibitor. Its performance is compared with other tyrosine kinase inhibitors, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.
Introduction to Sunitinib
Sunitinib is an oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. It has become a significant agent in cancer therapy, particularly for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its mechanism of action involves the inhibition of multiple RTKs implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. The primary targets of Sunitinib include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2][3]
Comparative Efficacy: In Vitro Studies
The in vitro efficacy of tyrosine kinase inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values of Tyrosine Kinase Inhibitors (in nM)
| Target Kinase | Sunitinib | Sorafenib | Gefitinib |
| VEGFR-1 | - | 26[4] | - |
| VEGFR-2 | 80[2][5][6][7] | 90[2][4][8] | - |
| VEGFR-3 | - | 20[2][8] | - |
| PDGFR-β | 2[2][5][6][7] | 57[2][4][8] | - |
| c-KIT | Inhibits[2] | 68[2][4][8] | - |
| EGFR | - | - | 26-57[9] |
| Raf-1 | - | 6[2][8] | - |
| B-Raf | - | 22[2][8] | - |
Signaling Pathway Inhibition
Sunitinib exerts its anti-tumor effects by blocking key signaling pathways involved in cell proliferation and angiogenesis. The diagram below illustrates the primary pathways targeted by Sunitinib.
Preclinical and Clinical Performance
The efficacy of Sunitinib has been evaluated in numerous preclinical and clinical studies.
Preclinical Studies
In preclinical models, Sunitinib has demonstrated significant antitumor activity. For instance, in a neuroblastoma mouse model, Sunitinib was shown to inhibit tumor growth, angiogenesis, and metastasis.[10] Studies on renal cell carcinoma xenografts also showed that Sunitinib inhibits tumor growth and angiogenesis.[11]
Clinical Trials
Clinical trials have established Sunitinib as a standard of care for metastatic renal cell carcinoma (mRCC). In a phase II trial, Sunitinib demonstrated an objective response rate of 33% in patients with mRCC.[12] A larger meta-analysis of both randomized controlled trials and real-world data validated Sunitinib as an effective first-line treatment for mRCC.[13]
Table 2: Comparative Clinical Trial Outcomes
| Drug | Cancer Type | Key Outcomes |
| Sunitinib | Metastatic Renal Cell Carcinoma (mRCC) | Objective Response Rate: 33%[12] Median Progression-Free Survival: 8.8 months[12] Median Overall Survival: 23.9 months[12] |
| Sorafenib | Advanced Hepatocellular Carcinoma (HCC) | 44% improvement in overall survival compared to placebo.[14] Median Overall Survival: 10.7 months (vs. 7.9 months with placebo)[15] |
| Gefitinib | Non-Small Cell Lung Cancer (NSCLC) (EGFR mutation-positive) | Overall Response Rate: 67.6%[16] Median Progression-Free Survival: 9.4 months[16] Median Overall Survival: 18.7 months[16] |
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate tyrosine kinase inhibitors.
Kinase Inhibition Assay
This assay determines the inhibitory activity of a compound against a specific kinase.
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified kinase enzyme in an appropriate buffer.
-
Prepare a solution of the specific peptide substrate for the kinase.
-
Prepare a solution of adenosine triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP) for detection.
-
Prepare serial dilutions of the inhibitor compound (e.g., Sunitinib).
-
-
Assay Reaction:
-
In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][3]
Workflow Diagram:
Protocol:
-
Cell Culture:
-
Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the tyrosine kinase inhibitor (e.g., Sunitinib) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for cell proliferation inhibition.
-
Conclusion
The reproducibility of experimental findings for Sunitinib is well-supported by a substantial body of preclinical and clinical data. This guide provides a framework for comparing its efficacy and mechanism of action with other tyrosine kinase inhibitors. The detailed experimental protocols offer a foundation for researchers to design and execute studies that can be reliably compared with existing literature, fostering a more robust and reproducible scientific landscape in the field of cancer drug development.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Sunitinib efficacy against advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase II study of gefitinib as first-line chemotherapy in patients with advanced non-small cell lung cancer harboring <i>EGFR</i> mutations and poor prognostic characteristics. - ASCO [asco.org]
Safety Operating Guide
Navigating the Safe Disposal of Tyrosine Kinase-IN-7: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of novel therapeutic compounds are paramount to laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Tyrosine kinase-IN-7, a compound targeting Protein Tyrosine Kinase 7 (PTK7). Due to the absence of a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound," this document synthesizes best practices for handling potent, biologically active small molecules, incorporating specific safety data from a known PTK7 inhibitor as a precautionary measure.
Essential Safety and Handling Information
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the safety profile of similar compounds targeting PTK7 necessitates a cautious approach. As a reference, Cofetuzumab pelidotin, an antibody-drug conjugate targeting PTK7, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is prudent to handle this compound with a high degree of care, assuming it may have similar properties.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat or other protective clothing should be worn.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data for a Representative PTK7 Inhibitor
To provide a framework for understanding the potential hazards, the following table summarizes available data for Cofetuzumab pelidotin, a known PTK7 inhibitor. Note: This data is for a different molecule and should be used for illustrative and precautionary purposes only, as specific data for this compound is unavailable.
| Parameter | Value | Source |
| Hazard Class | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of non-hazardous and potentially hazardous chemical waste in a laboratory setting. Given the unknown specific hazards of this compound, a conservative approach is recommended.
Step 1: Inactivation of the Compound (Recommended)
Before disposal, it is best practice to inactivate any residual biological activity. A common method for small molecule kinase inhibitors is treatment with a solution of sodium hypochlorite (bleach).
Experimental Protocol for Inactivation:
-
Prepare a fresh 10% solution of sodium hypochlorite in water.
-
In a designated chemical waste container, dilute the this compound waste (e.g., leftover solutions, contaminated media) with the 10% bleach solution. A 1:10 ratio of waste to bleach solution is generally recommended.
-
Allow the mixture to sit for at least 30 minutes to ensure complete inactivation.
-
Neutralize the pH of the solution with a suitable reagent (e.g., sodium bisulfite) before proceeding to the next disposal step.
Step 2: Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Liquid Waste: Collect all inactivated liquid waste containing this compound in a clearly labeled, leak-proof container. The label should include the chemical name, concentration, and appropriate hazard warnings.
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, empty vials) should be collected in a separate, clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Final Disposal
The ultimate disposal of chemical waste must be in accordance with institutional, local, and national regulations.
-
Consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the proper disposal procedures for your location.
-
Do not pour this compound waste down the drain. The potential for aquatic toxicity necessitates disposal through a certified hazardous waste management company.[1]
-
Arrange for waste pickup. Your EHS office will have a schedule for the collection of hazardous chemical waste.
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling Tyrosine Kinase-IN-7
This guide provides immediate safety, handling, and disposal protocols for Tyrosine kinase-IN-7, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE. While a specific Safety Data Sheet (SDS) for a compound identified as "Tyrosine kinase inhibitor" (CAS No. 1021950-26-4) does not classify it as a hazardous substance, the general nature of kinase inhibitors warrants a cautious approach.[1] Many kinase inhibitors are classified as hazardous drugs, and exposure can pose health risks.[2]
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated gloves | Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[3] |
| Gown | Disposable, impermeable gown | Protects against splashes and contamination of personal clothing.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized particles. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Necessary when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation.[4][5] |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound, from receiving to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Protocols:
-
Preparation:
-
Handling:
-
When handling the solid form of this compound, perform all manipulations within a chemical fume hood to prevent the generation and inhalation of dust.[1]
-
For preparing solutions, work within the fume hood and handle liquids carefully to avoid splashes.
-
All containers holding the compound, whether in solid or solution form, must be clearly and accurately labeled.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing full PPE, absorb liquid spills with an inert material (e.g., diatomite).[1][6]
-
For solid spills, carefully scoop the material into a sealable container. Avoid dry sweeping which can generate dust.
-
Decontaminate the spill area thoroughly with a suitable solvent, such as alcohol.[1][6]
-
Dispose of all cleanup materials as hazardous waste.[1]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway
Caption: Decision pathway for the disposal of this compound waste.
Disposal Procedures:
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Unused Compound and Solutions: Unused solid compound and any prepared solutions should be disposed of as chemical waste. Do not pour solutions down the drain.[1]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[1][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. pogo.ca [pogo.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Tyrosine Kinase Peptide 1|173691-86-6|MSDS [dcchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
